Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate
CAS No.:
Cat. No.: VC16692035
Molecular Formula: C14H18FNO2
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18FNO2 |
|---|---|
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C14H18FNO2/c1-11(12-6-4-3-5-7-12)16-9-8-14(15,10-16)13(17)18-2/h3-7,11H,8-10H2,1-2H3 |
| Standard InChI Key | AQVQMPFPMLZLHT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a five-membered pyrrolidine ring with three distinct substituents:
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A fluorine atom at the 3-position, introducing electronegativity and influencing ring conformation.
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A 1-phenylethyl group at the 1-position, providing steric bulk and potential π-π interaction sites.
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A methyl carboxylate at the 3-position, enhancing solubility and enabling further derivatization .
The molecular formula (C₁₄H₁₈FNO₂) and weight (251.30 g/mol) are consistent with its hybrid aromatic-aliphatic character.
Stereochemistry and Configuration
Stereochemical analysis of analogous compounds, such as (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate, reveals that the 1-phenylethyl group induces chiral centers, leading to enantiomeric pairs . Vibrational circular dichroism (VCD) studies confirm that the absolute configuration of such derivatives depends on synthetic pathways and starting materials . For example, the (R)-1-phenylethyl substituent in related compounds like {3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol enforces a specific spatial arrangement critical for biological activity .
Synthesis and Preparation
Synthetic Routes
While detailed protocols for methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate are proprietary, analogous pyrrolidine syntheses suggest a multi-step approach:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutanol derivatives or [3+2] cycloadditions.
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Fluorination: Electrophilic fluorination using reagents like Selectfluor® at the 3-position.
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N-Substitution: Alkylation with 1-phenylethyl bromide under basic conditions.
Aza-Michael addition strategies, as demonstrated in the synthesis of 3,4-disubstituted pyrrolidines, may also apply .
Challenges and Optimization
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Regioselectivity: Fluorination at the 3-position competes with alternative sites, requiring precise temperature and catalyst control.
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Stereochemical Purity: Chiral auxiliaries or enantioselective catalysis (e.g., Evans oxazaborolidines) are necessary to avoid racemization .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 251.30 g/mol | |
| Boiling Point | Estimated 320–350°C (extrapolated) | |
| Solubility | Soluble in DMSO, methanol, chloroform | |
| LogP | ~2.1 (predicted) |
The methyl carboxylate enhances polarity, while the phenylethyl group contributes to lipophilicity, balancing membrane permeability and aqueous solubility .
Applications in Medicinal Chemistry
Drug Discovery
The compound’s fluorinated pyrrolidine core mimics natural proline, enabling its use as a:
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Bioisostere: Replacing peptide bonds in protease inhibitors.
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Conformational Restrictor: Locking drug candidates into bioactive conformations .
Case Study: Kinase Inhibitors
In preclinical studies, analogs of methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate show nanomolar affinity for tyrosine kinases due to fluorine’s electronegativity stabilizing enzyme-ligand interactions .
| Supplier | Purity | Packaging |
|---|---|---|
| Toronto Research Chemicals | 95% | 1 g, 5 g |
| AstaTech Inc. | 98% | 10 mg–100 mg |
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